Cas no 3572-69-8 (1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)-)
3572-69-8 structure
Product Name:1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)-
CAS No:3572-69-8
MF:C7H14Cl3N
MW:218.551759243011
CID:306557
PubChem ID:107127
Update Time:2025-04-19
1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)-
- NOVEMBICHIN FREE BASE [MI]
- 2-Chlorpropyl-bis-(2-chlorathyl)-amin
- novembichin free base
- BRN 1742716
- 3-04-00-00266 (Beilstein Handbook Reference)
- 3572-69-8
- Q16625037
- N,N-BIS(2-CHLOROETHYL)-2-CHLOROPROPYLAMINE
- UNII-N8648J31UU
- Bis(beta-chloroethyl)-beta-chloropropylamine
- Propylamine, 2-chloro-N,N-bis(2-chloroethyl)-
- 2-chloro-n,n-bis(2-chloroethyl)propan-1-amine
- DTXSID10957132
- 1-Propanamine, 2-chloro-N,N-bis(2-chloroethyl)-
- Novembichine
- N8648J31UU
-
- Inchi: 1S/C7H14Cl3N/c1-7(10)6-11(4-2-8)5-3-9/h7H,2-6H2,1H3
- InChI Key: FRUNNMHCUYUXJY-UHFFFAOYSA-N
- SMILES: ClC(C)CN(CCCl)CCCl
Computed Properties
- Exact Mass: 217.019
- Monoisotopic Mass: 217.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 83.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.175
- Boiling Point: 174°Cat760mmHg
- Flash Point: 59°C
- Refractive Index: 1.478
1-Propanamine,2-chloro-N,N-bis(2-chloroethyl)- Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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